Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate
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Overview
Description
- It contains an imidazo[1,2-a]pyrimidine core, which is fused with a carboxylate ester group at position 6.
- The methyl group at position 5 and the isopropyl (propan-2-yl) substituent contribute to its unique properties.
- This compound has attracted attention due to its potential biological activities.
Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate: is a heterocyclic compound with an intriguing structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrimidine ring system.
Reaction Conditions: Specific reaction conditions may vary, but typically involve heating the precursors in suitable solvents with appropriate catalysts.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using standard organic chemistry techniques.
Chemical Reactions Analysis
Reactivity: Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate can undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but derivatives with modified substituents are common.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug candidate.
Medicine: It may exhibit antiviral, anticancer, or other therapeutic effects.
Industry: Its applications in materials science or catalysis are also explored.
Mechanism of Action
- The exact mechanism remains an active area of research.
- It likely interacts with specific cellular targets, affecting pathways related to its observed biological activities.
Comparison with Similar Compounds
Uniqueness: Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern and fused ring system.
Similar Compounds: While no direct analogs exist, related compounds with imidazo[1,2-a]pyrimidine cores (e.g., imazapyr ) share some similarities.
Properties
Molecular Formula |
C11H13N3O3 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 5-oxo-7-propan-2-yl-8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H13N3O3/c1-6(2)8-7(10(16)17-3)9(15)14-5-4-12-11(14)13-8/h4-6H,1-3H3,(H,12,13) |
InChI Key |
KEFNIPZPMWGFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=O)N2C=CN=C2N1)C(=O)OC |
Origin of Product |
United States |
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